molecular formula C14H14N6O2S B2790835 N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide CAS No. 763093-77-2

N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B2790835
CAS No.: 763093-77-2
M. Wt: 330.37
InChI Key: DKKYJVLOEWZBIY-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide (CAS 763093-77-2) is a high-purity chemical compound offered for research and development purposes. This acetamide derivative features a unique molecular structure (C14H14N6O2S) with a molar mass of 330.36 g/mol, integrating both a 5-methylisoxazole and a 1-(3-methylphenyl)tetrazole group linked via a sulfanylacetamide bridge . Its specific physicochemical properties, including a predicted density of 1.47 g/cm³ and a topological polar surface area of 124 Ų, make it a compound of interest in various scientific investigations, particularly in the fields of medicinal chemistry and materials science . Researchers can leverage this building block in the synthesis of novel compounds or for probing biochemical pathways. The product is supplied with a minimum purity of 90% and is strictly intended for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S/c1-9-4-3-5-11(6-9)20-14(16-18-19-20)23-8-13(21)15-12-7-10(2)22-17-12/h3-7H,8H2,1-2H3,(H,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKYJVLOEWZBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound that incorporates both oxazole and tetrazole moieties, which are known for their significant biological activities. This article explores the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C18H22N4O2S and a molecular weight of approximately 362.46 g/mol. The structure features an oxazole ring, a tetrazole ring, and a sulfanyl group that contribute to its potential pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities. The following sections summarize the key areas of biological activity associated with N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide.

Antimicrobial Activity

Compounds containing oxazole and tetrazole rings have been reported to possess antimicrobial properties. For instance:

  • Mechanism : These compounds may disrupt bacterial cell wall synthesis or inhibit protein synthesis.
  • Case Study : A study highlighted that derivatives of tetrazoles exhibited significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The antitumor potential of similar compounds has been explored extensively:

  • Mechanism : The presence of the tetrazole moiety is often linked to inhibition of tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
  • Research Findings : In vitro studies have shown that certain tetrazole derivatives can inhibit cancer cell proliferation in breast and lung cancer cell lines .

Anti-inflammatory Activity

Oxazole-containing compounds have been investigated for their anti-inflammatory effects:

  • Mechanism : They may inhibit cyclooxygenase (COX) enzymes which are pivotal in the inflammatory process.
  • Evidence : Compounds with similar structures demonstrated reduced inflammation in animal models by lowering pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The biological activity of N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide can be influenced by several factors:

Structural FeatureImpact on Activity
Oxazole RingEnhances antimicrobial properties
Tetrazole RingAssociated with antitumor activity
Sulfanyl GroupContributes to overall stability and bioavailability

Comparison with Similar Compounds

Heterocyclic Core Influence

  • Tetrazole vs. Triazole/Oxadiazole : The tetrazole group in the target compound offers greater metabolic stability compared to triazoles due to its higher nitrogen content, but triazole derivatives (e.g., ) often exhibit stronger enzyme inhibition due to enhanced hydrogen-bonding capabilities .
  • Oxazole vs. Oxadiazole : The 1,2-oxazole core in the target compound may confer better solubility than 1,3,4-oxadiazoles (e.g., ), though oxadiazole derivatives show superior anti-inflammatory activity due to their planar structure and electron-withdrawing effects .

Substituent Effects

  • Sulfanyl Bridge : The -S- linkage in all compounds is critical for redox-modulating activity, but its positioning relative to aromatic systems (e.g., indole in ) influences electronic conjugation and bioactivity .

Q & A

Q. What are the common synthetic routes for N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from substituted oxazole and tetrazole precursors. A general procedure includes:

  • Step 1 : Condensation of 5-methyl-1,2-oxazol-3-amine with chloroacetyl chloride to form the acetamide intermediate.
  • Step 2 : Thiolation via nucleophilic substitution using 1-(3-methylphenyl)-1H-tetrazole-5-thiol under basic conditions (e.g., triethylamine or pyridine).
  • Key Conditions :
    • Reflux in polar aprotic solvents (e.g., dioxane or DMF) at 120–150°C .
    • Catalysts like Zeolite (Y-H) or pyridine to enhance reaction efficiency .
    • Purification via recrystallization (ethanol or ethanol-DMF mixtures) .

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYield RangeReference
1Chloroacetyl chloride, triethylamine, dioxane (25°C)70–85%
21-(3-methylphenyl)-tetrazole-5-thiol, pyridine, 150°C60–75%

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Key signals include the oxazole methyl group (~δ 2.3 ppm) and tetrazole aromatic protons (~δ 7.2–7.5 ppm). Splitting patterns confirm substitution patterns .
    • ¹³C NMR : Carbonyl groups (C=O) appear at ~δ 165–170 ppm .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) .
  • Mass Spectrometry (LC-MS) : Molecular ion [M+H]⁺ matches the molecular formula (e.g., C₁₄H₁₅N₅O₂S: m/z 325.09) .
  • Chromatography : Reverse-phase HPLC or TLC (silica gel, ethyl acetate/hexane) ensures purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and purity in large-scale synthesis?

  • Temperature Control : Lowering reflux temperatures (e.g., 120°C vs. 150°C) reduces side reactions but may require longer reaction times .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol improves recrystallization efficiency .
  • Catalyst Screening : Zeolite (Y-H) outperforms pyridine in reducing byproduct formation .
  • Advanced Techniques :
    • Continuous Flow Chemistry : Enables precise control of residence time and temperature, improving reproducibility for industrial-scale synthesis .

Table 2 : Optimization Outcomes

ParameterAdjustmentImpact on YieldReference
CatalystZeolite (Y-H) → PyridineYield ↓ 10–15%
SolventDMF → EthanolPurity ↑ 8–12%

Q. How can researchers resolve discrepancies in biological activity data between structural analogs of this compound?

  • Structural-Activity Relationship (SAR) Analysis : Compare analogs with variations in substituents (e.g., methyl vs. chloro groups on the phenyl ring). For example, fluorophenyl analogs may show enhanced antifungal activity due to electronegativity .
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and assay protocols (e.g., MTT vs. resazurin) to minimize variability .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., CYP450 enzymes) and validate with experimental IC₅₀ values .

Q. What methodologies are employed to study the mechanism of action of this compound in biological systems?

  • Target Identification :
    • Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from cell lysates .
    • Kinase Profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP-mediated degradation .
  • In Silico Studies :
    • Molecular Dynamics (MD) Simulations : Predict stability of ligand-target complexes (e.g., triazole binding to fungal lanosterol demethylase) .

Q. How can researchers address challenges in characterizing reactive intermediates during synthesis?

  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation .
  • Trapping Techniques : Add thiophiles (e.g., methyl acrylate) to stabilize transient thiol intermediates .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas of unstable species (e.g., sulfenyl chlorides) .

Q. Key Data Contradictions and Resolutions

  • Contradiction : Variability in antiproliferative activity across analogs.
    • Resolution : Differences in logP values (hydrophobicity) affect cellular uptake. Analogs with logP < 3 show reduced activity due to poor membrane permeability .
  • Contradiction : NMR shifts inconsistent with expected structures.
    • Resolution : Confirm tautomeric forms (e.g., tetrazole ↔ thione) using 2D NMR (HSQC, HMBC) .

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